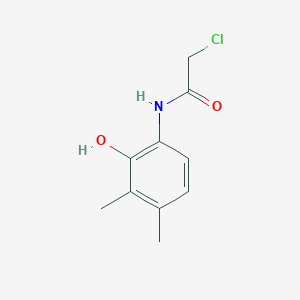
3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a butoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-butoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions. Common reagents used in these steps include acetic acid, sulfuric acid, and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions to achieve substitution on the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxaldehyde, while reduction could produce 3-(4-butoxyphenyl)-1H-pyrazole-4-methanol.
科学的研究の応用
3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials and sensors.
作用機序
The mechanism of action of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
- 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxylic acid
- 3-(4-Propoxyphenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
特性
IUPAC Name |
5-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-8-19-11-6-4-10(5-7-11)13-12(14(17)18)9-15-16-13/h4-7,9H,2-3,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECQBVSLKXJYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)


![1-[2-(diethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2603042.png)
![3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2603047.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2603048.png)
![methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603050.png)
![8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2603051.png)
![1-(thiophen-2-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide](/img/structure/B2603052.png)

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2603056.png)

![2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2603058.png)

